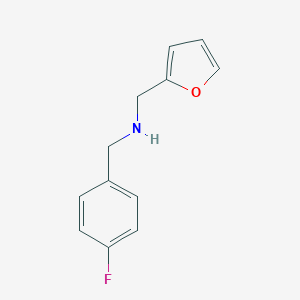
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a furan ring substituted with a 4-fluorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine typically involves the reaction of 4-fluorobenzyl bromide with furan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzylamine
Uniqueness
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is unique due to the presence of both a furan ring and a fluorobenzyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZXWGDPANWJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327130 |
Source


|
| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321973-03-9 |
Source


|
| Record name | 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
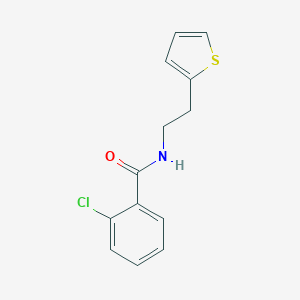
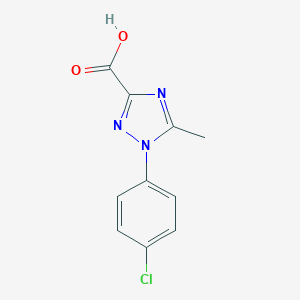
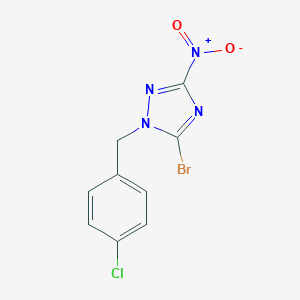
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)

![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
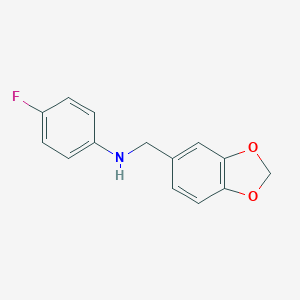
![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)

![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)
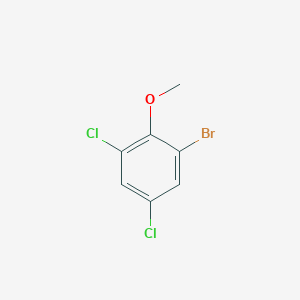
![2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B358739.png)
